molecular formula C17H21N5O B6077288 N''-ACETYL-N-(2,4-DIMETHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

N''-ACETYL-N-(2,4-DIMETHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

Cat. No.: B6077288
M. Wt: 311.4 g/mol
InChI Key: BRHYTVZBLSDETP-UHFFFAOYSA-N
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Description

“N’‘-ACETYL-N-(2,4-DIMETHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

N-[(E)-N-(2,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-10-6-7-15(11(2)8-10)21-17(20-14(5)23)22-16-18-12(3)9-13(4)19-16/h6-9H,1-5H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHYTVZBLSDETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’‘-ACETYL-N-(2,4-DIMETHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” typically involves the following steps:

    Formation of the Guanidine Core: The guanidine core can be synthesized by reacting an amine with a cyanamide under acidic or basic conditions.

    Acetylation: The guanidine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the guanidine core or the pyrimidine ring, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving guanidine derivatives.

    Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N’‘-ACETYL-N-(2,4-DIMETHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” exerts its effects would depend on its specific interactions with molecular targets. Typically, guanidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N’‘-ACETYL-N-(2,4-DIMETHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: can be compared with other guanidine derivatives such as:

Uniqueness

The uniqueness of “N’‘-ACETYL-N-(2,4-DIMETHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,4-dimethylphenyl and 4,6-dimethyl-2-pyrimidinyl groups may confer unique properties compared to other guanidine derivatives.

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